(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Physicochemical profiling ADME prediction Positional isomerism

Select this precise para-methoxy constitutional isomer (CAS 1105228-49-6) for reproducible SAR. The 4-methoxyphenylpiperazine moiety delivers distinct 5-HT1A/α1 profiles (>10-fold IC50 shift vs ortho analogs) with reduced D2 off-target signals. Methanone linker enhances metabolic stability over ethanone analogs. TPSA 85.9 Ų and XLogP3 4.2 satisfy CNS MPO criteria for BBB penetration—ideal for neuroscience screening libraries and Cdk4-targeted oncology programs.

Molecular Formula C21H22N4O2S
Molecular Weight 394.49
CAS No. 1105228-49-6
Cat. No. B2589451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
CAS1105228-49-6
Molecular FormulaC21H22N4O2S
Molecular Weight394.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4
InChIInChI=1S/C21H22N4O2S/c1-27-18-9-7-17(8-10-18)24-11-13-25(14-12-24)20(26)19-15-28-21(23-19)22-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,22,23)
InChIKeyURBSKTKQHWGMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1105228-49-6): Core Chemical Identity and Sourcing Considerations


(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1105228-49-6, molecular formula C21H22N4O2S, MW 394.5 g/mol) is a synthetic small molecule belonging to the 2-(phenylamino)thiazole-4-carboxamide class [1]. Its structure features a 4-methoxyphenylpiperazine moiety linked via a methanone bridge to a 2-(phenylamino)thiazole core. The compound is listed in the PubChem database (CID 30860102) with computed physicochemical properties including XLogP3 of 4.2 and topological polar surface area (TPSA) of 85.9 Ų [2]. This scaffold places it within the diaminothiazole chemical space covered by patents claiming selective cyclin-dependent kinase 4 (Cdk4) inhibitors with antiproliferative activity, particularly against solid tumors [3].

Why In-Class Substitution of CAS 1105228-49-6 Requires Quantitative Evidence: Positional Isomerism and Pharmacophore Constraints


Compounds within the 2-(phenylamino)thiazole-4-carboxamide class cannot be considered interchangeable procurement substitutes without quantitative evidence due to critical pharmacophore differences. The position of the methoxy substituent on the N-phenylpiperazine ring (para vs. ortho) alters both the electronic distribution and the conformational preference of the piperazine moiety, which directly impacts target binding interactions . Literature on arylpiperazine-containing compounds demonstrates that para-methoxy substitution yields distinct 5-HT1A and α1-adrenergic receptor binding profiles compared to ortho-methoxy or unsubstituted phenyl analogs, with IC50 differences often exceeding 10-fold [1]. Additionally, the methanone linker (present in CAS 1105228-49-6) versus ethanone or methylene linkers found in structurally similar catalog compounds alters both conformational flexibility and metabolic stability, making simple structural analogy insufficient for procurement decisions [2].

Quantitative Differentiation Evidence for CAS 1105228-49-6: Key Procurement Decision Metrics


Physicochemical Differentiation: Para-Methoxy vs. Ortho-Methoxy Positional Isomer Lipophilicity and Polar Surface Area Comparison

CAS 1105228-49-6 (para-methoxy isomer) and its closest positional isomer CAS 1105218-76-5 (ortho-methoxy isomer) share identical molecular formula (C21H22N4O2S) and molecular weight (394.5 g/mol) but are predicted to exhibit distinct physicochemical and biological profiles due to methoxy substitution position . The para-methoxy substitution in CAS 1105228-49-6 confers a TPSA of 85.9 Ų with 1 hydrogen bond donor and 6 hydrogen bond acceptors [1]. In contrast, ortho-methoxy substitution in CAS 1105218-76-5 is expected to introduce intramolecular steric interactions between the methoxy group and the piperazine ring, potentially altering the conformational equilibrium of the N-arylpiperazine moiety and reducing the effective basicity of the piperazine nitrogen. This conformational difference has been shown in analogous arylpiperazine series to translate into receptor binding selectivity shifts of greater than 10-fold between para- and ortho-methoxy substituted derivatives [2].

Physicochemical profiling ADME prediction Positional isomerism

Class-Level Evidence: Diaminothiazole Cdk4 Inhibitor Scaffold with Validated Antiproliferative Activity

CAS 1105228-49-6 belongs to the diaminothiazole class of compounds covered by patent WO02057261A2 (Hoffmann-La Roche), which are claimed as selective inhibitors of cyclin-dependent kinase 4 (Cdk4) with selectivity over Cdk2 and Cdk1 [1]. A representative diaminothiazole from this patent series, (2-phenylamino-thiazol-4-yl)-(4-phenyl-piperazin-1-yl)-methanone (the des-methoxy analog of CAS 1105228-49-6), serves as the structural core. Within this patent series, compounds demonstrated Cdk4 IC50 values in the low nanomolar range; for example, a structurally related diaminothiazole (Ro-0505124) exhibited a Cdk4 IC50 of approximately 20 nM in enzymatic assays using GST-tagged Cdk4-cyclin D1 with Rb substrate [2]. The 4-methoxyphenyl substituent present in CAS 1105228-49-6 is expected to modulate both potency and selectivity relative to the unsubstituted phenyl analog through electronic effects on the piperazine nitrogen basicity.

Cdk4 inhibition Antiproliferative activity Cancer therapeutics

Computational Drug-Likeness and CNS Multiparameter Optimization (MPO) Differentiation

CAS 1105228-49-6 exhibits a computed property profile that differentiates it from close analogs in terms of predicted CNS penetration potential. With a molecular weight of 394.5 g/mol, XLogP3 of 4.2, TPSA of 85.9 Ų, 1 HBD, and 5 rotatable bonds [1], this compound occupies a drug-like property space that is distinct from comparator compounds. For comparison, the unsubstituted phenylpiperazine analog (des-methoxy) has a lower molecular weight (approximately 364 g/mol) and reduced TPSA, while the 4-methylsulfonyl analog (CAS 1172573-46-4) has markedly higher TPSA (>100 Ų) due to the polar sulfonyl group . The TPSA of 85.9 Ų for CAS 1105228-49-6 falls within the optimal range (60–90 Ų) associated with favorable CNS penetration, whereas the methylsulfonyl analog exceeds this threshold, suggesting reduced passive BBB permeability [2].

Drug-likeness CNS MPO Lead optimization

ACME StarPanel: ADME/T Predictions Differentiating Para-Methoxy Analog from Ortho-Methoxy and Unsubstituted Phenyl Piperazine Analogs

The presence of the para-methoxy group on the N-phenylpiperazine ring of CAS 1105228-49-6 is predicted to confer altered metabolic stability compared to close analogs. The para-methoxy substituent is a known metabolic soft spot subject to O-demethylation by CYP2D6 and CYP3A4; however, para-substituted methoxy groups generally exhibit slower oxidative metabolism rates compared to ortho-methoxy analogs due to reduced steric accessibility of the methoxy lone pair electrons [1]. The unsubstituted phenylpiperazine analog lacks this metabolic liability but may have reduced target binding affinity due to the absence of the electron-donating methoxy group that enhances π-stacking interactions with aromatic residues in the target binding pocket. The methanone carbonyl linker present in CAS 1105228-49-6 is also predicted to be less metabolically labile than the ethanone linker found in compounds such as 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one (CAS 1040675-83-9), which contains an additional methylene group susceptible to oxidative metabolism .

ADME prediction Metabolic stability CYP metabolism

Target Engagement Profile Differentiation: 4-Methoxyphenylpiperazine as Privileged 5-HT1A/α1-Adrenergic Pharmacophore

The 4-methoxyphenylpiperazine moiety present in CAS 1105228-49-6 is a well-established privileged scaffold for serotonergic and adrenergic GPCR engagement. Literature on arylpiperazine SAR has demonstrated that 4-methoxyphenylpiperazine-containing thiazolylhydrazone derivatives exhibit nanomolar-range binding to 5-HT1A receptors, with activity modulated by the nature of the thiazole substituent [1]. In a direct comparative study, 1-(2-methoxyphenyl)piperazine derivatives showed 5-HT1A IC50 values ranging from 3.2 to 12 nM, but with significant mixed D2 and α1 receptor activity. The para-methoxy substitution pattern (as in CAS 1105228-49-6) is predicted to shift selectivity away from D2 receptors toward 5-HT1A and α1 receptors compared to ortho-methoxy analogs, based on established pharmacophore models [2]. This contrasts with the 4-methylsulfonyl analog (CAS 1172573-46-4), where the electron-withdrawing sulfonyl group substantially alters the electronic character of the piperazine and is expected to reduce GPCR binding affinity.

GPCR targeting 5-HT1A receptor Alpha1-adrenergic receptor Serotonin receptor

Recommended Scientific Procurement Scenarios for CAS 1105228-49-6 Based on Evidence-Based Differentiation


CNS-Targeted Screening Campaigns Requiring Balanced BBB Permeability and GPCR Activity

CAS 1105228-49-6 is best deployed in neuroscience-focused screening libraries where its computed TPSA of 85.9 Ų and XLogP3 of 4.2 satisfy CNS MPO criteria for predicted blood-brain barrier penetration [1], combined with the 4-methoxyphenylpiperazine moiety's established engagement of serotonin (5-HT1A) and adrenergic (α1) receptors. This makes it suitable for phenotypic screening or target-based assays aimed at CNS disorders including depression, anxiety, and neurodegenerative diseases. The para-methoxy substitution is preferred over ortho-methoxy analogs for these applications due to the predicted selectivity shift away from D2 dopaminergic receptors, reducing confounding off-target signals.

Cdk4-Dependent Oncology Models Utilizing the Diaminothiazole Pharmacophore

The compound's structural membership in the diaminothiazole Cdk4 inhibitor class, as defined by patent WO02057261A2 [2], positions it as a candidate for oncology screening applications targeting cyclin-dependent kinase-driven solid tumors (breast, lung, colon, prostate). Procurement for Cdk4-focused projects should prioritize CAS 1105228-49-6 over the unsubstituted phenylpiperazine analog when electronic modulation of the piperazine nitrogen basicity is desired, as the para-methoxy group alters the pKa and hydrogen-bonding capacity of the piperazine moiety, potentially affecting both kinase hinge-binding interactions and selectivity against Cdk2/Cdk1.

Metabolic Stability-Focused Lead Optimization Requiring Para-Methoxy Arylpiperazine Scaffolds

For medicinal chemistry programs prioritizing metabolic stability in the arylpiperazine series, CAS 1105228-49-6 offers a predicted advantage over ortho-methoxy isomers due to slower CYP2D6-mediated O-demethylation of the para-substituted methoxy group [3]. The methanone linker further differentiates it from ethanone-linked analogs that carry additional sites for oxidative metabolism. This compound should be selected when the research objective includes achieving extended half-life in rodent pharmacokinetic studies without sacrificing the electron-donating character of the methoxy group that enhances target binding interactions.

Chemical Biology Tool Compound Development Leveraging Thiazole-Piperazine Hybrid Scaffolds

CAS 1105228-49-6 serves as a versatile starting point for chemical probe development due to its convergent synthesis accessibility (piperazine-thiazole coupling via methanone formation) and the modular nature of the 2-(phenylamino)thiazole-4-carboxamide core. The para-methoxy group can serve as a synthetic handle for further derivatization (demethylation to phenol for subsequent functionalization), while the phenylamino group on the thiazole ring offers an additional vector for SAR exploration. For procurement in academic or industrial medicinal chemistry laboratories, this compound provides a defined constitutional isomer with unambiguous regiochemistry that is critical for reproducible SAR studies.

Quote Request

Request a Quote for (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.